
cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oligonucleotide Synthesis
Research has shown the utility of related beta-cyanoethyl N,N-dialkylamino/N-morpholino phosphoramidites in the synthesis of DNA fragments. These compounds simplify the deprotection and isolation of the final product in oligonucleotide synthesis, making them suitable for automated DNA synthesis processes (Sinha, Biernat, McManus, & Köster, 1984). This research has contributed significantly to advancements in genetic engineering and molecular biology.
Photophysical Properties
Studies on mixed cyano-isocyanide cyclometalated iridium(III) complexes, which include similar cyano and morpholino groups, have reported strong blue photoluminescence. These properties suggest potential applications in OLEDs and other light-emitting devices (Dedeian, Shi, Forsythe, Morton, & Zavalij, 2007).
Polymer Science
The copolymerization of 5-cyanoindole with 3,4-ethylenedioxythiophene, involving components structurally related to the chemical of interest, has been explored for the development of new soluble conducting polymers. These materials show promise for applications in electronics and materials science due to their good redox activity, thermal stability, and high conductivity (Nie, Qu, Xu, & Zhang, 2008).
Solar Cell Applications
In the field of dye-sensitized solar cells, novel organic sensitizers that include cyano groups have been engineered to improve photoelectric conversion efficiency. These sensitizers demonstrate high incident photon-to-current conversion efficiency, indicating their potential for enhancing the performance of solar energy devices (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Medicinal Chemistry
Although not directly related to the exact compound, research on morpholine derivatives has shown significant biological activities, suggesting potential applications in drug discovery and development. These compounds exhibit sympathomimetic, analgesic, and other pharmacological activities (Rekka & Kourounakis, 2010).
Mécanisme D'action
For such compounds, experimental studies are often needed to elucidate their mechanism of action and other properties. These studies might include in vitro assays to identify molecular targets, in vivo studies to understand the compound’s effects in a whole organism context, and pharmacokinetic studies to determine how the compound is absorbed, distributed, metabolized, and excreted.
If you have access to a research laboratory, you might consider conducting or commissioning such studies. Alternatively, you could reach out to the suppliers or manufacturers of the compound to see if they have any unpublished data or insights about its properties and activities.
Propriétés
IUPAC Name |
cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-21-14-9-12(11-18)13(10-15(14)22-2)19-16(24-8-3-17)20-4-6-23-7-5-20/h9-10H,4-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAPIZIIQFEHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N=C(N2CCOCC2)SCC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)
![11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2965014.png)
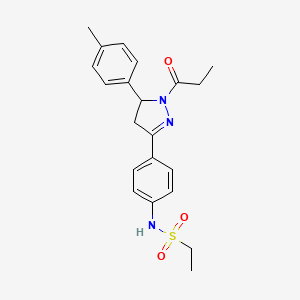
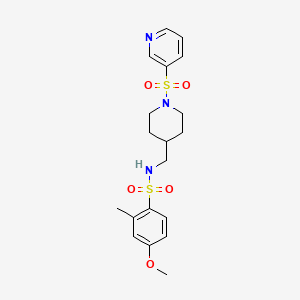
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide](/img/structure/B2965020.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2965022.png)
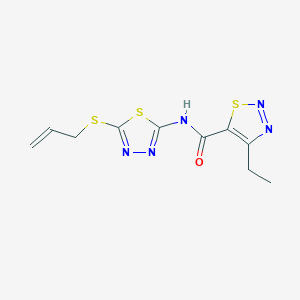
![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)
![3-[2-(2,4,5-Trimethoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B2965027.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2965028.png)
![8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)
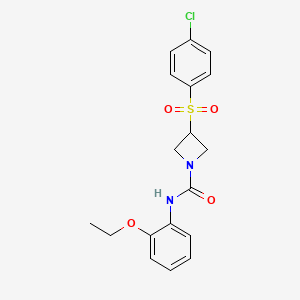
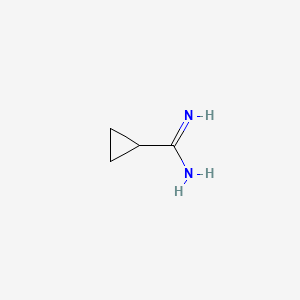
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)
